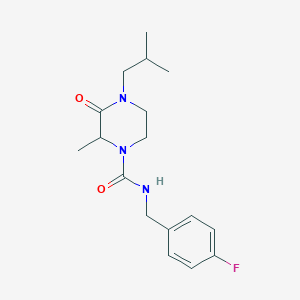
N~3~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2,4-dimethoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as Dimebolin, is a synthetic compound that has been extensively studied for its potential therapeutic properties. Dimebolin was initially developed as an antihistamine, but later research has suggested that it may have neuroprotective and cognitive-enhancing effects.
Mechanism of Action
The exact mechanism of action of Dimebolin is not fully understood, but it is thought to involve the modulation of several different neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebolin has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
Several studies have shown that Dimebolin can improve cognitive function in animal models of neurodegenerative diseases. Dimebolin has also been shown to have neuroprotective effects, possibly through its ability to modulate calcium homeostasis and reduce oxidative stress. Additionally, Dimebolin has been shown to have anti-inflammatory properties and may help to reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using Dimebolin in lab experiments is that it has been extensively studied and its synthesis has been optimized. Additionally, Dimebolin has been shown to have a relatively low toxicity profile in animal studies. However, one limitation of using Dimebolin is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on Dimebolin. One area of interest is the potential use of Dimebolin as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Dimebolin and to identify other potential therapeutic targets. Finally, there is a need for more studies to investigate the safety and efficacy of Dimebolin in humans.
Synthesis Methods
The synthesis of Dimebolin involves the reaction of 3,4-dimethoxybenzaldehyde with N,N-dimethylpiperidine in the presence of a reducing agent. The resulting product is then treated with oxalic acid to form Dimebolin. The synthesis of Dimebolin is relatively straightforward and has been extensively optimized in the literature.
Scientific Research Applications
Dimebolin has been extensively studied for its potential therapeutic properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Several studies have suggested that Dimebolin may have neuroprotective effects, possibly through its ability to modulate calcium homeostasis and reduce oxidative stress.
properties
IUPAC Name |
3-N-(2,4-dimethoxyphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-19(2)17(22)20-9-5-6-12(11-20)16(21)18-14-8-7-13(23-3)10-15(14)24-4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFRVRYRHBYIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5327721.png)
![N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)
![ethyl {[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B5327733.png)
![3-methyl-1-(1-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)butan-1-one](/img/structure/B5327735.png)
![6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327739.png)
![2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5327740.png)

![{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetic acid](/img/structure/B5327750.png)
![3-allyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327751.png)

![2-(1H-benzimidazol-2-yl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5327774.png)
![(1-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5327787.png)